(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione is a complex organic compound that features multiple functional groups, including a pyrrolidine ring, a pyridine ring, an imidazole moiety, and methoxy-substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione can be approached through multi-step organic synthesis. A possible synthetic route might involve:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted pyrrolidine, through cyclization reactions.
Introduction of the Pyridine Ring: Coupling reactions to introduce the pyridine moiety.
Attachment of the Imidazole Group: Using nucleophilic substitution or other suitable methods to attach the imidazole group.
Addition of the Methoxy-Substituted Phenyl Group: Employing Friedel-Crafts alkylation or acylation to introduce the methoxy-substituted phenyl group.
Final Assembly: Condensation reactions to form the final compound.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethylidene group.
Reduction: Reduction reactions could target the imidazole or pyridine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Possible applications as an enzyme inhibitor in biochemical studies.
Molecular Probes: Use as a molecular probe to study biological pathways.
Medicine
Drug Development: Potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Exploration of its therapeutic effects in various diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione: Similar in structure but with different substituents.
This compound: Another analog with variations in the aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-32-18-7-6-16(13-19(18)33-2)22(29)20-21(17-5-3-8-25-14-17)28(24(31)23(20)30)11-4-10-27-12-9-26-15-27/h3,5-9,12-15,21,29H,4,10-11H2,1-2H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMMQPUTNCYFOZ-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CN=CC=C4)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CN=CC=C4)/O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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